molecular formula C8H6F3N3O3 B15147055 N'-hydroxy-2-nitro-4-(trifluoromethyl)benzenecarboximidamide CAS No. 296766-99-9

N'-hydroxy-2-nitro-4-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B15147055
CAS No.: 296766-99-9
M. Wt: 249.15 g/mol
InChI Key: BDCUIGAAVJKHRG-UHFFFAOYSA-N
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Description

N’-hydroxy-2-nitro-4-(trifluoromethyl)benzenecarboximidamide is a chemical compound with the molecular formula C8H6F3N3O3 It is characterized by the presence of a trifluoromethyl group, a nitro group, and a hydroxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-nitro-4-(trifluoromethyl)benzenecarboximidamide typically involves the nitration of 4-(trifluoromethyl)benzenecarboximidamide followed by the introduction of a hydroxy group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to hydroxylation using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of N’-hydroxy-2-nitro-4-(trifluoromethyl)benzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-nitro-4-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N’-hydroxy-2-nitro-4-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-nitro-4-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The hydroxy group can form hydrogen bonds with biomolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2-nitro-4-(methyl)benzenecarboximidamide
  • N’-hydroxy-2-nitro-4-(chloromethyl)benzenecarboximidamide
  • N’-hydroxy-2-nitro-4-(fluoromethyl)benzenecarboximidamide

Uniqueness

N’-hydroxy-2-nitro-4-(trifluoromethyl)benzenecarboximidamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and electron-withdrawing capability, making it a valuable compound for various applications.

Properties

CAS No.

296766-99-9

Molecular Formula

C8H6F3N3O3

Molecular Weight

249.15 g/mol

IUPAC Name

N'-hydroxy-2-nitro-4-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C8H6F3N3O3/c9-8(10,11)4-1-2-5(7(12)13-15)6(3-4)14(16)17/h1-3,15H,(H2,12,13)

InChI Key

BDCUIGAAVJKHRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=NO)N

Origin of Product

United States

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